![molecular formula C9H12BrNO2S B2387255 Methanesulfonamide, N-[(4-bromophenyl)methyl]-N-methyl- CAS No. 138468-24-3](/img/structure/B2387255.png)
Methanesulfonamide, N-[(4-bromophenyl)methyl]-N-methyl-
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Overview
Description
“Methanesulfonamide, N-[(4-bromophenyl)methyl]-N-methyl-” is a chemical compound with the linear formula BrC6H4NHSO2CH3 . It has a molecular weight of 250.11 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula BrC6H4NHSO2CH3 . The InChI key for this compound is KKOIRAFXKFYZHQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound appears as a white to tan solid, powder, or crystals . It has a melting point of 136.8-140.9 degrees Celsius . The compound’s elemental analysis shows carbon at 33.60%, nitrogen at 5.69%, and sulfur at 12.97% .Scientific Research Applications
Antimicrobial Activity
The synthesized derivatives of N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . These compounds show promising potential in combating microbial drug resistance.
Anticancer Properties
In the context of cancer research, N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide derivatives were screened for their anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Notably, compounds d6 and d7 demonstrated significant activity against breast cancer cells .
Rational Drug Design
Molecular docking studies revealed that several derivatives (d1, d2, d3, d6, and d7) exhibit favorable binding scores within the active sites of specific protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest that these compounds could serve as lead molecules for rational drug design .
Novel Antimicrobial Agents
Novel L-valine-derived analogs containing a 4-[(4-bromophenyl)sulfonyl]phenyl fragment were designed and characterized. These compounds demonstrated promising antimicrobial properties against Gram-positive pathogens . Further exploration of their potential is warranted.
Benzamide Synthesis
The compound’s benzamide derivatives can be synthesized directly through condensation reactions. For instance, N-butyl benzamide can be obtained via a straightforward process involving toluene and diatomite earth@IL/ZrCl4 .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that many similar compounds function by binding to specific enzymes or receptors, thereby modulating their activity .
Biochemical Pathways
It is likely that the compound interacts with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s lipophilic character, expressed by the clogp value, suggests it may have good bioavailability .
Result of Action
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-11(14(2,12)13)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPWSHVUDNRKNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanesulfonamide, N-[(4-bromophenyl)methyl]-N-methyl- | |
CAS RN |
138468-24-3 |
Source
|
Record name | N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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